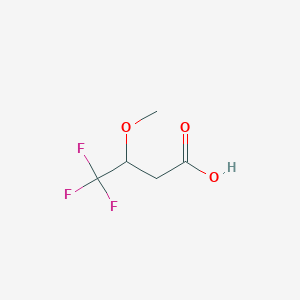
4,4,4-Trifluoro-3-methoxybutanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluoro-3-methoxybutanoic acid is C5H7F3O3. Its molecular weight is 172.1 g/mol.Physical And Chemical Properties Analysis
This compound is a colorless liquid. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Synthesis of Dendritic Compounds :
- 4,4,4-Trifluoro-3-hydroxybutanoic acid is used as a starting material for synthesizing dendritic branches, which are then attached to a chiral triol to create CF3-substituted dendrimers. These dendrimers are characterized by NMR and mass spectroscopy, demonstrating their potential in molecular and material sciences (Greiveldinger & Seebach, 1998).
Production of Nonproteinogenic Amino Acids :
- The compound is involved in the synthesis and enantiomer separation of racemic 4,4,4-trifluoro-3-methyl-1-butanol, leading to the production of various amino acids like 5,5,5-Trifluoroleucine. This research contributes to the field of biochemistry and pharmaceutical sciences (Weinges & Kromm, 1985).
Enantioselective Synthesis :
- An enantioselective synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been developed, showcasing the compound's role in the synthesis of structurally complex molecules (Jiang, Qin, & Qing, 2003).
Liquid Crystal Synthesis :
- The compound is used in the creation of new antiferroelectric liquid crystals. It exhibits unique properties in the antiferroelectric phase, demonstrating applications in materials science, particularly in the development of advanced display technologies (Aoki & Nohira, 1995).
Organic Synthesis and Catalysis :
- It's used in the electrochemical synthesis of novel organic compounds, showcasing its role in facilitating green chemistry and sustainable manufacturing processes (Goodarzi & Mirza, 2020).
Safety and Hazards
properties
IUPAC Name |
4,4,4-trifluoro-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-11-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMRZTOUMNVPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




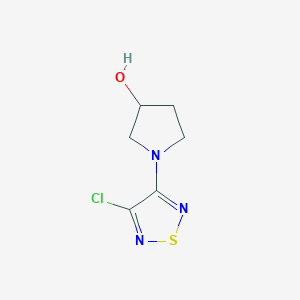
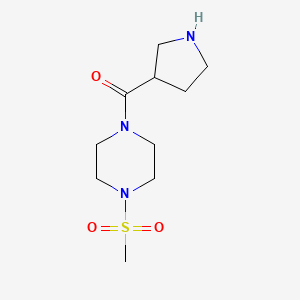

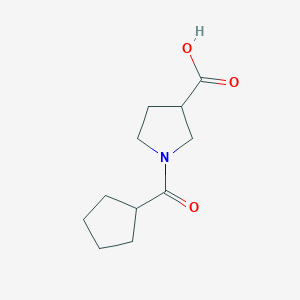

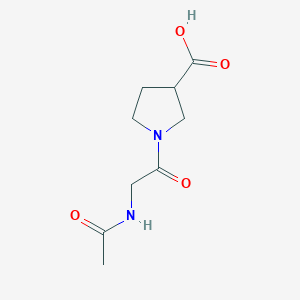
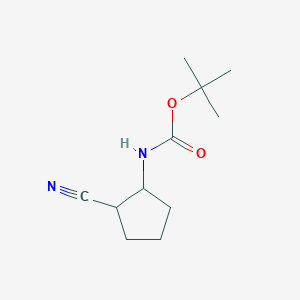


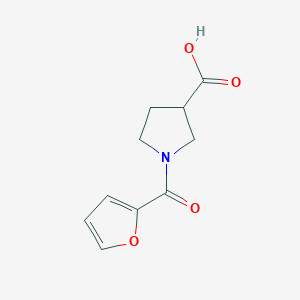
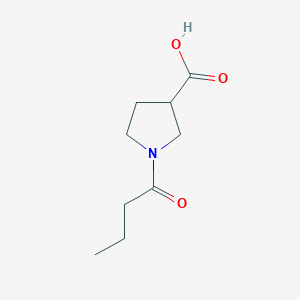
![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)